molecular formula C9H11NO B181092 2',6'-Dimethylformanilide CAS No. 607-92-1

2',6'-Dimethylformanilide

Cat. No. B181092
CAS RN: 607-92-1
M. Wt: 149.19 g/mol
InChI Key: AJLHOOOTXXVJCZ-UHFFFAOYSA-N
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Description

2’,6’-Dimethylformanilide, also known as N-(2,6-xylyl)formamide, is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.2 .


Molecular Structure Analysis

The molecular structure of 2’,6’-Dimethylformanilide consists of a formamide group (NHCHO) attached to a 2,6-dimethylphenyl group . The InChI key for this compound is AJLHOOOTXXVJCZ-UHFFFAOYSA-N .

Scientific Research Applications

  • Fumaric Acid Esters in Neuroprotection : Fumaric acid esters, including dimethylfumarate, have been found to have neuroprotective effects in neuroinflammation, particularly in multiple sclerosis. The mechanism involves the activation of the Nrf2 antioxidant pathway, offering a potential novel therapeutic approach (Linker et al., 2011).

  • Reactivity of p-Benzoquinonediimines with Lysine : A study on the reactivity of p-benzoquinonediimines, as model compounds for allergenic p-amino aromatic compounds, towards lysine, revealed the formation of specific formanilide derivatives. This research aids in understanding allergic contact dermatitis mechanisms (Eilstein et al., 2007).

  • Antitumor Activity of Pyrido[2,3-d]pyrimidine Derivatives : The synthesis and antitumor activity of certain pyrido[2,3-d]pyrimidine derivatives, involving dimethylformamide, were explored. These compounds showed potential as inhibitors of mammalian dihydrofolate reductase, with implications in cancer therapy (Grivsky et al., 1980).

  • Synthesis of Chromene Derivatives : The synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate were studied, highlighting the importance of chromene derivatives in pharmaceutical applications, including as anticancer drugs (Asheri et al., 2016).

  • Corrosion Inhibition by Spirocyclopropane Derivatives : Research on spirocyclopropane derivatives demonstrated their effectiveness as corrosion inhibitors, particularly for mild steel in acidic solutions. This study contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

  • Analytical Method for N,N-Dimethylformamide Evaluation : An analytical method using gas chromatography was developed for evaluating N,N-dimethylformamide in dosage forms. This is crucial for quality control in pharmaceutical product development (Olivier et al., 2007).

  • Reduction Mechanism of Polysulfides in Dimethylformamide : This study examined the reduction mechanism of polysulfides in dimethylformamide, providing insights into the chemical reactions and processes in this solvent system (Gaillard et al., 1997).

  • DNA Adducts Formation by 2,6-Dimethylaniline : Research on 2,6-Dimethylaniline, a compound structurally related to 2',6'-Dimethylformanilide, showed its ability to form DNA adducts, which is significant for understanding its potential carcinogenicity and environmental pollutant impact (Gonçalves et al., 2001).

properties

IUPAC Name

N-(2,6-dimethylphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLHOOOTXXVJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339473
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dimethylformanilide

CAS RN

607-92-1
Record name 2',6'-Formoxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-DIMETHYLFORMANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
S Ilieva, B Hadjieva, B Galabov - Journal of molecular structure, 1999 - Elsevier
Ab initio molecular orbital calculations at HF/4-31G level and infrared spectroscopic data for the frequencies are applied to analyse the grouping in a series model aromatic secondary …
Number of citations: 25 www.sciencedirect.com
FA Cotton, WH Ilsley, W Kaim - Inorganic Chemistry, 1980 - ACS Publications
Two new amidato-bridged dimolybdenum compounds, Mo2 [(2-xylyl) NC (H) 0] 4 (ax-THF) 2 (1) and Mo2 [PhNC (CMe3) 0] 4 (2), have been prepared and their structures determined. …
Number of citations: 13 pubs.acs.org
VP Dyadchenko, NM Belov, MA Dyadchenko… - Russian Chemical …, 2010 - Springer
2,6-Dimethylphenyl isocyanide forms complexes with gold( I) chloride (complex 4) and gold(I) benzenethiolate (complex 5) but forms no stable complexes with gold alkanethiolates. A …
Number of citations: 8 link.springer.com
JR Hanson, PB Hitchcock… - Journal of Chemical …, 2004 - journals.sagepub.com
The conformation of some disubstituted anilides Page 1 664 RESEARCH PAPER OCTOBER, 664–666 JOURNAL OF CHEMICAL RESEARCH 2004 * Correspondence. The steric …
Number of citations: 2 journals.sagepub.com
R DAHLBOM, A MISIORNY - Acta Chemica Scandinavica, 1957 - actachemscand.org
The synthesis of some amino esters of 2, 6-dimethylphenylcarbamic acid substituted in the para position with an amino group or substitut-ed amino group is described. Two amino …
Number of citations: 5 actachemscand.org
KC Bass, P Nababsing - Organic Preparations and Procedures, 1970 - Taylor & Francis
ORGANIC PREPARATIONS AND PROCEDURES 2(3) , 221-222 (1970) 7-METHYLINDOLE KC Bass and P. Nababsing Department of Chemistry The Page 1 ORGANIC …
Number of citations: 2 www.tandfonline.com
B Hong, WJ Li, AH Song, CJ Zhao - Journal of chromatographic …, 2013 - academic.oup.com
Rauvolfia verticillata (Lour.) Baill. (also called Luofumu in Chinese) is commonly used in traditional Chinese medicine for lowering blood pressure. In this study, a high-performance …
Number of citations: 22 academic.oup.com
RB Carlin, WO Henley Jr… - Journal of the American …, 1957 - ACS Publications
A group of new-ketoester methyl-substituted phenylhydrazones havebeen prepared by the Japp-Klingemann reaction and convertedby the Fischer reaction to the correspondingmethyl-…
Number of citations: 24 pubs.acs.org
VP Dyadchenko, NM Belov, DA Lemenovskii… - Journal of …, 2010 - Elsevier
The syntheses of ferrocenylbiphenylisocyanide gold(I) thiophenolato complexes are described. The preparative route starts from ferrocenylphenylbromide and proceeds in six steps to …
Number of citations: 9 www.sciencedirect.com
BM Wepster - Recueil des Travaux Chimiques des Pays‐Bas, 1954 - Wiley Online Library
Nitration of 2,6‐dimethyl‐(p‐toluenesulpho) anilide or 2,6‐dimethyl‐benzenesulphoanilide in aqueous acetic acid, followed by deacylation, gives 2,6‐dimethyl‐4‐nitroaniline in yields of …
Number of citations: 38 onlinelibrary.wiley.com

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